(2,3-dimethyl-1H-indol-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
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Overview
Description
The compound (2,3-dimethyl-1H-indol-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone is a complex organic molecule that features both indole and piperazine moieties Indole derivatives are known for their significant biological activities, while piperazine derivatives are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethyl-1H-indol-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone typically involves multiple steps. One common approach is to start with the synthesis of the indole derivative, followed by the introduction of the piperazine moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.
Synthesis of Indole Derivative: The indole derivative can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Introduction of Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a piperazine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. Its indole and piperazine moieties are known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, the compound is investigated for its potential use in treating various diseases. Its ability to interact with specific receptors and enzymes makes it a promising candidate for pharmaceutical applications .
Industry
In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (2,3-dimethyl-1H-indol-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors, while the piperazine moiety can modulate the activity of enzymes and other proteins . These interactions lead to the compound’s biological effects, which can include anti-inflammatory, anticancer, and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dimethyl-1H-indol-5-yl)methanamine: This compound shares the indole moiety but lacks the piperazine moiety.
(2,3-Diphenyl-1H-indol-5-yl)methanone: This compound has a similar structure but with different substituents on the indole moiety.
Uniqueness
The uniqueness of (2,3-dimethyl-1H-indol-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone lies in its combination of indole and piperazine moieties. This combination allows for a wide range of biological activities and chemical reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
851723-43-8 |
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Molecular Formula |
C23H27N3O |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H27N3O/c1-15-6-5-7-22(16(15)2)25-10-12-26(13-11-25)23(27)19-8-9-21-20(14-19)17(3)18(4)24-21/h5-9,14,24H,10-13H2,1-4H3 |
InChI Key |
IJYHPISIGXOFPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)NC(=C4C)C)C |
solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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